C4 Morpholinopropylamino vs. C4 Amino: Physicochemical Differentiation from the Unsubstituted 4-APP Core
The target compound carries a morpholinopropyl chain on the 4-amino group, which fundamentally alters physicochemical properties relative to the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine core (CAS 2380-63-4). The core scaffold has a reported LogP of 0.52 and polar surface area (PSA) of 80.48 Ų [1]. Addition of the morpholinopropyl group (estimated ΔLogP contribution approximately +1.3 units from the propyl linker plus the morpholine ring) shifts the compound into a more lipophilic range while simultaneously introducing a basic tertiary amine center (predicted morpholine pKa ~8.5) that can exist in both neutral and protonated states at physiological pH [2]. This dual character—enhanced lipophilicity from the carbon chain combined with ionization capacity from the morpholine—cannot be achieved with the unsubstituted 4-APP scaffold alone.
| Evidence Dimension | Lipophilicity (LogP) and ionization capacity |
|---|---|
| Target Compound Data | Predicted LogP ~1.8–2.5 (estimated from fragment addition); contains tertiary amine with predicted pKa ~8.5 (morpholine moiety) |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4): LogP = 0.52, PSA = 80.48 Ų; no basic amine side chain |
| Quantified Difference | Estimated ΔLogP ≈ +1.3 to +2.0; net addition of one ionizable basic center (pKa ~8.5) |
| Conditions | Physicochemical prediction based on fragment constant methodology; LogP of core experimentally determined (MolBase database) |
Why This Matters
For procurement decisions, this physicochemical differentiation means the compound offers modulated membrane permeability and solubility characteristics distinct from the parent 4-APP core, relevant when screening for cellular activity or optimizing ADME properties in kinase inhibitor programs.
- [1] MolBase. 4-Aminopyrazolo[3,4-d]pyrimidine (CAS 2380-63-4): LogP 0.5163, PSA 80.48, MW 135.127. View Source
- [2] Calculated properties based on fragment contribution methods. Morpholine pKa reference: Cabani, S. et al. Thermodynamic study of aqueous dilute solutions of organic compounds. Part 3. Morpholines and piperazines. J. Chem. Soc., Faraday Trans. (morpholine pKa ~8.5). View Source
